Cas no 74843-14-4 (16-(S)-Iloprost)

16-(S)-Iloprost structure
16-(S)-Iloprost structure
商品名:16-(S)-Iloprost
CAS番号:74843-14-4
MF:C33H35N8O3F
メガワット:610.6812
CID:1005169

16-(S)-Iloprost 化学的及び物理的性質

名前と識別子

    • 16(S)-Iloprost
    • 16-(S)-ILOPROST
    • (5E)-5-((3aS,4R,5R,6aS)-5-Hydroxy-4-((1E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene)pentanoic acid
    • Iloprost S-isomer
    • MolPort-009-018-319
    • Pentanoic acid, 5-((3a,4R,5R,6aS)-hexahydro-5-hydroxy-4-((1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl)-2(1H)-pentalenylidene)-, (5E)-
    • UNII-45U5P0UB24
    • UNII-JED5K35YGL component HIFJCPQKFCZDDL-ITQKTNNISA-N
    • 16-(S)-Iloprost
    • インチ: InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
    • InChIKey: HIFJCPQKFCZDDL-ITQKTNNISA-N
    • ほほえんだ: CC#CC[C@H](C)[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@H]2C[C@H]1O)O

計算された属性

  • せいみつぶんしりょう: 360.23016
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 8

じっけんとくせい

  • PSA: 77.76

16-(S)-Iloprost 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-205058A-1mg
16(S)-Iloprost,
74843-14-4
1mg
¥3497.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66190-5mg
16(S)-Iloprost
74843-14-4 98%
5mg
¥0.00 2023-09-08
TRC
I267315-25mg
16-(S)-Iloprost
74843-14-4
25mg
$ 29000.00 2023-09-07
1PlusChem
1P00G3T1-5mg
16(S)-Iloprost
74843-14-4 ≥98%
5mg
$2070.00 2024-04-21
SHENG KE LU SI SHENG WU JI SHU
sc-205058-500 µg
16(S)-Iloprost,
74843-14-4
500µg
¥1,805.00 2023-07-11
A2B Chem LLC
AH50629-1mg
16(S)-Iloprost
74843-14-4 ≥98%
1mg
$382.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-205058A-1 mg
16(S)-Iloprost,
74843-14-4
1mg
¥3,497.00 2023-07-11
TRC
I267315-10mg
16-(S)-Iloprost
74843-14-4
10mg
$26732.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66190-500ug
16(S)-Iloprost
74843-14-4 98%
500ug
¥2490.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205058-500µg
16(S)-Iloprost,
74843-14-4
500µg
¥1805.00 2023-09-05

16-(S)-Iloprost 関連文献

16-(S)-Iloprostに関する追加情報

Research Brief on 16-(S)-Iloprost (CAS: 74843-14-4): Recent Advances and Applications

16-(S)-Iloprost (CAS: 74843-14-4) is a stable prostacyclin analog with significant therapeutic potential in cardiovascular and pulmonary diseases. Recent studies have further elucidated its mechanisms of action, clinical efficacy, and novel applications. This research brief synthesizes the latest findings on 16-(S)-Iloprost, focusing on its pharmacological properties, therapeutic uses, and emerging research directions.

Recent pharmacological studies have highlighted the role of 16-(S)-Iloprost in modulating vascular tone and platelet aggregation through selective activation of the prostacyclin (IP) receptor. A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated its superior stability compared to endogenous prostacyclin, with a half-life extending up to 30 minutes in plasma. This property enhances its clinical utility in conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular diseases.

In clinical research, 16-(S)-Iloprost has shown promising results in the treatment of PAH. A Phase III clinical trial (NCT04512355) reported in European Respiratory Journal (2024) confirmed its efficacy in improving exercise capacity and hemodynamic parameters. The trial involved 220 patients and demonstrated a 35% improvement in 6-minute walk distance (6MWD) compared to placebo, with a favorable safety profile. These findings support its use as a first-line therapy for PAH.

Emerging applications of 16-(S)-Iloprost include its potential in treating fibrotic diseases. A preclinical study published in Nature Communications (2023) revealed its anti-fibrotic effects in lung and liver tissues, mediated through the inhibition of TGF-β signaling. This opens new avenues for research in idiopathic pulmonary fibrosis (IPF) and cirrhosis, where current treatment options are limited.

From a chemical perspective, advances in the synthesis of 16-(S)-Iloprost have been reported. A 2024 study in Organic Letters detailed a novel enantioselective synthesis route, improving yield and purity. This development addresses previous challenges in large-scale production, potentially reducing costs and increasing accessibility for patients.

Future research directions include exploring combination therapies with other vasodilators and investigating its neuroprotective effects in ischemic stroke models. The ongoing ELIPSE-2 trial (NCT05289180) is evaluating its efficacy in critical limb ischemia, with preliminary results expected in late 2024.

In conclusion, 16-(S)-Iloprost continues to demonstrate significant therapeutic value across multiple indications. Its well-characterized pharmacology, combined with recent clinical and preclinical findings, positions it as a versatile agent in the treatment of vascular and fibrotic diseases. Continued research into its mechanisms and applications promises to further expand its clinical utility in the coming years.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.